molecular formula C23H35N7O9 B12640847 N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid CAS No. 921207-29-6

N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid

Cat. No.: B12640847
CAS No.: 921207-29-6
M. Wt: 553.6 g/mol
InChI Key: GFZIKJRKPDNAFA-XGJAGSQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid is a complex peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is composed of multiple amino acids, each contributing to its overall functionality and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of peptide bonds.

    Deprotection Steps: Removing protecting groups from amino acids using TFA (Trifluoroacetic acid) to expose reactive sites for further coupling.

    Cleavage from Resin: The final peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (Triisopropylsilane).

Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS) for higher yields. Automation and optimization of reaction conditions are crucial for efficient production.

Types of Reactions:

    Oxidation: The tyrosyl residue can undergo oxidation to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H~2~O~2~), iodine (I~2~).

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reactions: Using protected amino acid analogs during SPPS.

Major Products:

    Oxidation Products: Dityrosine, oxidized peptide fragments.

    Reduction Products: Reduced peptide with free thiol groups.

    Substitution Products: Peptides with modified amino acid residues.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications in drug design and delivery systems.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. Pathways involved may include signal transduction, metabolic regulation, or immune response modulation.

Comparison with Similar Compounds

Comparison: N5-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and reactivity, making it suitable for specialized applications in research and industry.

Properties

CAS No.

921207-29-6

Molecular Formula

C23H35N7O9

Molecular Weight

553.6 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid

InChI

InChI=1S/C23H35N7O9/c1-11(31)18(21(37)29-16(22(38)39)10-17(33)34)30-20(36)15(9-12-4-6-13(32)7-5-12)28-19(35)14(24)3-2-8-27-23(25)26/h4-7,11,14-16,18,31-32H,2-3,8-10,24H2,1H3,(H,28,35)(H,29,37)(H,30,36)(H,33,34)(H,38,39)(H4,25,26,27)/t11-,14+,15+,16+,18+/m1/s1

InChI Key

GFZIKJRKPDNAFA-XGJAGSQMSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCN=C(N)N)N)O

Canonical SMILES

CC(C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.